5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride
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Overview
Description
5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The mode of action of 5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride is likely through nucleophilic substitution reactions. Benzylic halides, such as this compound, typically react via an SN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary, via the resonance-stabilized carbocation .
Pharmacokinetics
The compound’s molecular weight (24770 g/mol) and its potential for forming various derivatives suggest it could have diverse pharmacokinetic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species could affect the compound’s reactivity and stability .
Preparation Methods
The synthesis of 5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride typically involves chemical reactions that introduce the sulfonyl chloride group to the benzene ring. One common method is through the reaction of 5-carbamoyl-2,3-dimethylbenzene with chlorosulfonic acid under controlled conditions . The reaction conditions often require careful temperature control and the use of solvents to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Scientific Research Applications
5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Comparison with Similar Compounds
5-Carbamoyl-2,3-dimethylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Benzenesulfonyl chloride: Lacks the carbamoyl and dimethyl groups, making it less specific in certain reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions.
Methanesulfonyl chloride: A simpler sulfonyl chloride derivative with different reactivity patterns due to the absence of the aromatic ring.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in various fields.
Properties
IUPAC Name |
5-carbamoyl-2,3-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOHNQRJVUDKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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